molecular formula C23H20N2O5S B2373671 3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 1251697-58-1

3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2373671
CAS No.: 1251697-58-1
M. Wt: 436.48
InChI Key: IYSPEBWNBGMBPN-UHFFFAOYSA-N
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Description

3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of benzothiazole, piperidine, and chromenone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is unique due to its combination of benzothiazole, piperidine, and chromenone moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-18-7-4-5-14-13-16(22(27)30-20(14)18)21(26)25-11-9-15(10-12-25)29-23-24-17-6-2-3-8-19(17)31-23/h2-8,13,15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPEBWNBGMBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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